Cas no 362-59-4 (2-(Trifluoromethyl)biphenyl)

2-(Trifluoromethyl)biphenyl structure
2-(Trifluoromethyl)biphenyl structure
商品名:2-(Trifluoromethyl)biphenyl
CAS番号:362-59-4
MF:C13H9F3
メガワット:222.20576
CID:1078636
PubChem ID:11550321

2-(Trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 2-(Trifluoromethyl)biphenyl
    • 1,1'-Biphenyl, 2-(trifluoromethyl)-
    • 1-phenyl-2-trifluoromethylbenzene
    • 2-(TRIFLUOROMETHYL)-1,1'-BIPHENYL
    • 2-(trifluromethyl)biphenyl
    • 2-trifluoromethyl-1,1'-biphenyl
    • AGN-PC-00BE6M
    • CTK1B6413
    • FT-0686363
    • p-trifluoromethylphenylboronic acid
    • SureCN163729
    • DTXSID30468417
    • LRYZJEXQHWCLJY-UHFFFAOYSA-N
    • AKOS005257990
    • MFCD14525536
    • 1-phenyl-2-(trifluoromethyl)benzene
    • 362-59-4
    • 2-trifluoromethyl-biphenyl
    • SCHEMBL163729
    • MDL: MFCD14525536
    • インチ: InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
    • InChIKey: LRYZJEXQHWCLJY-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 222.06567
  • どういたいしつりょう: 222.06563477g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

2-(Trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011003103-250mg
2-(Trifluoromethyl)biphenyl
362-59-4 97%
250mg
$494.40 2023-09-02
Alichem
A011003103-1g
2-(Trifluoromethyl)biphenyl
362-59-4 97%
1g
$1460.20 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734443-1g
2-(Trifluoromethyl)-1,1'-biphenyl
362-59-4 98%
1g
¥4326.00 2024-05-16
Alichem
A011003103-500mg
2-(Trifluoromethyl)biphenyl
362-59-4 97%
500mg
$815.00 2023-09-02
Crysdot LLC
CD12078639-5g
2-(Trifluoromethyl)biphenyl
362-59-4 95+%
5g
$490 2024-07-24

2-(Trifluoromethyl)biphenylに関する追加情報

2-(Trifluoromethyl)biphenyl (CAS No. 362-59-4): Properties, Applications, and Market Insights

2-(Trifluoromethyl)biphenyl (CAS No. 362-59-4) is a specialized organic compound that has garnered significant attention in pharmaceutical, agrochemical, and materials science research. This fluorinated biphenyl derivative features a trifluoromethyl group (-CF3) attached to one of the phenyl rings, which imparts unique electronic and steric properties. The presence of the trifluoromethyl substituent enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

The molecular formula of 2-(Trifluoromethyl)biphenyl is C13H9F3, with a molecular weight of 222.21 g/mol. Its chemical structure consists of two benzene rings connected by a single bond, with the CF3 group positioned at the ortho position relative to the biphenyl linkage. This structural arrangement influences the compound's physicochemical properties, including its melting point (45-47°C), boiling point (265-267°C), and solubility profile (soluble in organic solvents like ethanol, acetone, and dichloromethane).

In recent years, 2-(Trifluoromethyl)biphenyl derivatives have become increasingly important in medicinal chemistry due to their ability to modulate biological activity. Researchers frequently search for "2-(Trifluoromethyl)biphenyl synthesis" and "CF3-containing pharmaceutical intermediates" as the compound serves as a precursor for various drug candidates. The trifluoromethyl group is particularly valuable in drug design because it can improve membrane permeability and binding affinity to target proteins.

The applications of 2-(Trifluoromethyl)biphenyl extend beyond pharmaceuticals. In materials science, this compound is investigated for its potential in organic electronic materials and liquid crystal formulations. The electron-withdrawing nature of the CF3 group makes it interesting for developing charge-transport materials used in OLEDs and other electronic devices. Many researchers are exploring "fluorinated biphenyls for organic electronics" as a promising area of development.

From a commercial perspective, the market for 2-(Trifluoromethyl)biphenyl has shown steady growth, particularly in Asia-Pacific regions where pharmaceutical innovation is expanding rapidly. Manufacturers and suppliers often list this compound under various names, including "ortho-trifluoromethylbiphenyl" or "2-TFM-biphenyl." Current trends indicate increasing demand for "high-purity fluorinated aromatic compounds" as the industry moves toward more sophisticated drug development pipelines.

Environmental and regulatory considerations for 2-(Trifluoromethyl)biphenyl are important topics in the chemical industry. While not classified as hazardous under standard regulations, proper handling procedures should always be followed. The compound's environmental fate and biodegradation pathways are subjects of ongoing research, particularly regarding the persistence of fluorinated organic compounds in ecosystems.

Analytical characterization of 2-(Trifluoromethyl)biphenyl typically involves techniques such as GC-MS, HPLC, and NMR spectroscopy. The 19F NMR spectrum is particularly useful for confirming the structure and purity of this compound, as the fluorine atoms produce distinct signals. Quality control specifications for commercial samples usually require ≥98% purity, with particular attention to the absence of polyfluorinated biphenyl impurities.

Recent scientific literature highlights innovative applications of 2-(Trifluoromethyl)biphenyl scaffolds in catalysis and supramolecular chemistry. The compound's ability to participate in π-π stacking interactions while providing electronic modulation through the CF3 group makes it valuable for designing new molecular recognition systems. These developments align with growing interest in "functional fluorinated aromatics" across multiple scientific disciplines.

For researchers working with 2-(Trifluoromethyl)biphenyl, proper storage conditions (typically room temperature in sealed containers under inert atmosphere) and handling precautions (use of personal protective equipment) are recommended. While the compound doesn't present significant hazards, standard laboratory safety protocols should be maintained when working with any organic chemical substance.

The future outlook for 2-(Trifluoromethyl)biphenyl appears promising, with potential expansions into new application areas such as advanced material science and specialty chemicals. As the pharmaceutical industry continues to explore fluorine-containing drug candidates, the demand for high-quality fluorinated building blocks like this compound is expected to grow correspondingly.

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